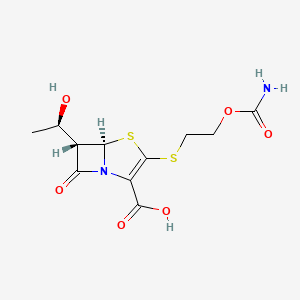

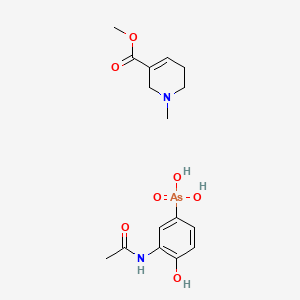

![molecular formula C12H11FN2O2 B1212301 7-Fluoro-6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one](/img/structure/B1212301.png)

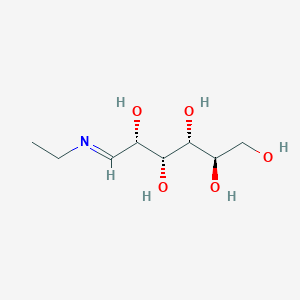

7-Fluoro-6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one

Übersicht

Beschreibung

7-fluoro-6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one is a member of beta-carbolines.

Wissenschaftliche Forschungsanwendungen

Antioxidant and Cytotoxic Properties

- Research has shown that derivatives of 6-methoxytetrahydro-β-carboline, similar in structure to 7-Fluoro-6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one, exhibit moderate antioxidant properties. These derivatives, produced via the Maillard reaction, demonstrate potential in generating β-carboline antioxidants with varying degrees of cytotoxicity on non-tumorous cell lines (Goh et al., 2015).

Optimization of Reaction Conditions

- The Maillard reaction, used to synthesize 6-methoxy-tetrahydro-β-carboline derivatives, was optimized for conditions like temperature and time to achieve high yields. Mass spectrometry played a crucial role in characterizing these compounds and understanding their mass fragmentation patterns (Goh et al., 2015).

Neuroleptic Properties

- A compound structurally similar to this compound displayed neuroleptic-like activity in an animal model. This highlights the potential of such compounds in neurological applications (Welch et al., 1980).

Synthesis and Characterization

- The synthesis of harmine derivatives, which share structural similarities with this compound, has been explored. These syntheses involve reactions with hydrazine hydrate and aromatic aldehydes, contributing to the understanding of the chemical behavior and properties of these compounds (Amanzhan et al., 2020).

Potential in Drug Synthesis

- The development of drug candidates involving similar compounds has been reported, emphasizing the role of such structures in facilitating neurotransmission and their relevance in antidepressant drug development (Anderson et al., 1997).

Anticancer Activity

- Investigations into the anticancer activity of coumarins with indole moieties, closely related to this compound, have been conducted. Such compounds exhibit significant antimitotic activity, particularly against specific cancer cell lines (Galayev et al., 2015).

Eigenschaften

Molekularformel |

C12H11FN2O2 |

|---|---|

Molekulargewicht |

234.23 g/mol |

IUPAC-Name |

7-fluoro-6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one |

InChI |

InChI=1S/C12H11FN2O2/c1-17-10-4-7-6-2-3-14-12(16)11(6)15-9(7)5-8(10)13/h4-5,15H,2-3H2,1H3,(H,14,16) |

InChI-Schlüssel |

XXHZZFPPMBYCIH-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2C(=C1)C3=C(N2)C(=O)NCC3)F |

Kanonische SMILES |

COC1=C(C=C2C(=C1)C3=C(N2)C(=O)NCC3)F |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

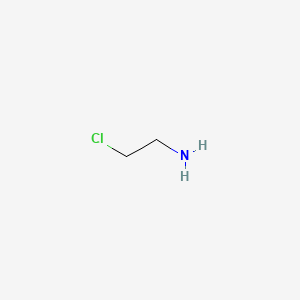

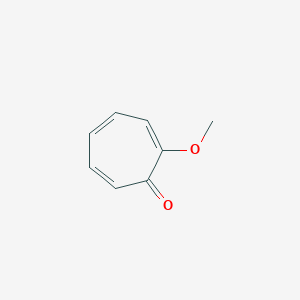

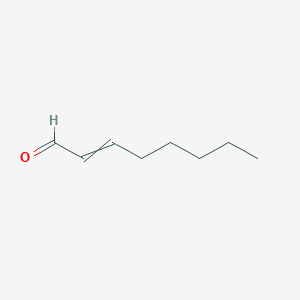

![1-[2-(4-Phenylmethoxyphenoxy)ethyl]-1,2,4-triazole](/img/structure/B1212233.png)

![[(1R,2S,3R,6R,8S,12S,13S,14R,15R,16S,17S)-12,15,16-trihydroxy-9,13,17-trimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-3-yl] (2R)-2-acetyloxy-2-methylbutanoate](/img/structure/B1212236.png)